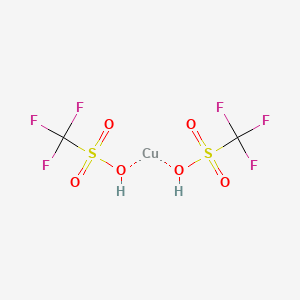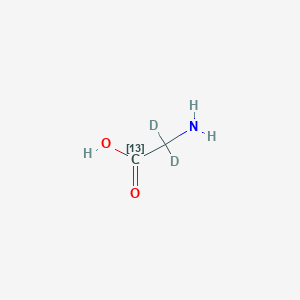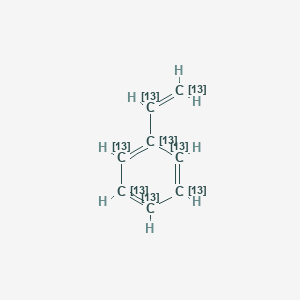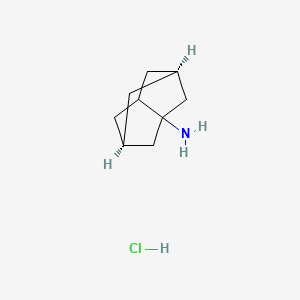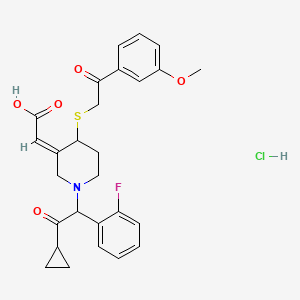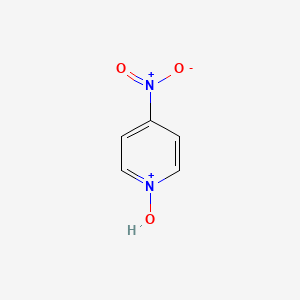
1-hydroxy-4-nitropyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-nitropyridin-1-ium is a pyridinium salt derivative characterized by the presence of a hydroxyl group at the first position and a nitro group at the fourth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-nitropyridin-1-ium can be synthesized through a nitration reaction of pyridine derivatives. A common method involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reduction step . The reaction conditions typically require careful temperature control to avoid polynitration and ensure high selectivity.
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of potentially explosive intermediates and allows for efficient scale-up . The use of microreaction technology enhances the safety and efficiency of the process by providing excellent heat absorption and efficient mixing.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-4-nitropyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of 1-hydroxy-4-aminopyridin-1-ium.
Substitution: Formation of various substituted pyridinium salts depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Hydroxy-4-nitropyridin-1-ium has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxy-4-nitropyridin-1-ium involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an electron donor or acceptor, influencing redox reactions and enzyme activities. Its ability to undergo nucleophilic substitution also allows it to modify biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
1-Hydroxy-4-nitropyridin-1-ium can be compared with other pyridinium salts and nitropyridine derivatives:
1,4-Dihydropyridine: Known for its medicinal properties, particularly as calcium channel blockers.
4-Hydroxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group, leading to different reactivity and applications.
3-Nitropyridine: Another nitropyridine derivative with distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C5H5N2O3+ |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
1-hydroxy-4-nitropyridin-1-ium |
InChI |
InChI=1S/C5H5N2O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/q+1 |
Clave InChI |
JJADLNQMXAFVCU-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


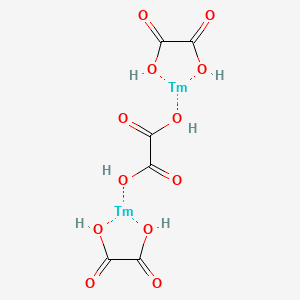
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)

